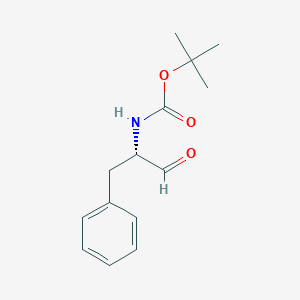

N-Boc-L-phenylalaninal

描述

Structure

3D Structure

属性

IUPAC Name |

tert-butyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJTYRNPLVNMVPQ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426424 | |

| Record name | N-Boc-L-phenylalaninal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72155-45-4 | |

| Record name | N-Boc-L-phenylalaninal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 72155-45-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Boc-L-phenylalaninal: A Technical Guide to its Biochemical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-L-phenylalaninal is a chiral amino aldehyde that serves as a pivotal building block in medicinal chemistry and biochemical research. Its unique structure, featuring a tert-butoxycarbonyl (Boc) protected amine and a reactive aldehyde functional group, makes it a valuable precursor for the synthesis of complex peptide derivatives and peptidomimetics. This technical guide provides an in-depth overview of the primary applications of this compound in biochemistry, with a core focus on its role as a precursor to potent protease inhibitors. This document details its utility in drug discovery, presents relevant (though extrapolated) quantitative data, and provides comprehensive experimental protocols and workflow visualizations to aid researchers in its practical application.

Introduction: The Role of this compound in Biochemistry

This compound is a synthetic intermediate primarily utilized in the development of peptide-based therapeutics.[1] The presence of the aldehyde functional group is of high significance, as it can act as an electrophilic "warhead," capable of forming a reversible covalent bond with the active site residues of certain enzymes, particularly cysteine proteases. The Boc protecting group ensures the stability of the molecule during synthetic steps and can be readily removed under mild acidic conditions, allowing for further modifications.

While direct quantitative data on the inhibitory potency of this compound itself is not extensively documented in publicly available literature, its incorporation into larger peptide structures has been shown to yield potent inhibitors of therapeutically relevant proteases.

Core Application: A Building Block for Protease Inhibitors

The principal application of this compound in biochemistry is as a foundational element in the synthesis of more complex peptidyl aldehyde inhibitors. These inhibitors are of significant interest in drug development due to their ability to target proteases involved in a variety of pathological conditions.

Targeting Cysteine Proteases: Calpains and Cathepsins

Peptidyl aldehydes containing a C-terminal phenylalaninal residue have demonstrated inhibitory activity against cysteine proteases such as calpains and cathepsins. These enzymes play crucial roles in cellular processes, and their dysregulation is implicated in numerous diseases.

-

Calpains: A family of calcium-dependent cysteine proteases involved in cellular signaling, cell proliferation, differentiation, and apoptosis.[2] Overactivation of calpains is associated with neurodegenerative diseases, ischemic injury, and cataract formation.

-

Cathepsins: A group of proteases found predominantly in lysosomes, involved in protein degradation. Certain cathepsins, when dysregulated, contribute to cancer progression, osteoporosis, and arthritis.

The aldehyde moiety of phenylalaninal-containing peptides interacts with the active site cysteine residue of these proteases, forming a thiohemiacetal adduct and thereby inhibiting their enzymatic activity.

Quantitative Data on Related Peptidyl Aldehyde Inhibitors

| Inhibitor | Target Protease | Inhibitor Constant (Ki) |

| 4-phenyl-butyryl-Leu-Met-H | Calpain I | 36 nM |

| 4-phenyl-butyryl-Leu-Met-H | Calpain II | 50 nM |

| Acetyl-Leu-Leu-nLeu-H | Cathepsin L | 0.5 nM |

| Acetyl-Leu-Leu-Met-H | Cathepsin B | 100 nM |

Data extrapolated from a study on di- and tripeptidyl aldehydes.

Experimental Protocols

Synthesis of a Dipeptidyl Aldehyde Inhibitor using this compound

This protocol outlines a general procedure for the synthesis of a dipeptidyl aldehyde, for example, Boc-Leu-Phe-H, using this compound as a starting material.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

Boc-L-Leucine

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar peptide coupling reagent

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Boc Deprotection of this compound:

-

Dissolve this compound in a 1:1 mixture of TFA and DCM.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Remove the solvent under reduced pressure to obtain the TFA salt of L-phenylalaninal.

-

-

Peptide Coupling:

-

Dissolve Boc-L-Leucine in anhydrous DMF.

-

Add the coupling reagent (e.g., BOP) and DIPEA to the solution and stir for 10-15 minutes at 0°C to pre-activate the carboxylic acid.

-

Dissolve the L-phenylalaninal TFA salt in anhydrous DMF and add it to the activated Boc-L-Leucine solution.

-

Allow the reaction to proceed at room temperature overnight.

-

-

Work-up and Purification:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired dipeptidyl aldehyde, Boc-Leu-Phe-H.

-

Workflow Diagram:

Fluorometric Assay for Calpain Inhibition

This protocol describes a general method for assessing the inhibitory activity of a compound, such as a derivative of this compound, against calpain-1 using a fluorogenic substrate.

Materials:

-

Purified human calpain-1 enzyme

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2 and 1 mM DTT

-

Fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)

-

Test inhibitor (dissolved in DMSO)

-

96-well black microplate

-

Fluorometric plate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test inhibitor in DMSO.

-

Prepare serial dilutions of the inhibitor in Assay Buffer.

-

Prepare a working solution of the calpain substrate in Assay Buffer.

-

Prepare a working solution of calpain-1 in Assay Buffer.

-

-

Assay Setup:

-

In the wells of the 96-well plate, add the following:

-

Test wells: Assay Buffer, inhibitor dilution, and calpain-1 solution.

-

Positive control (no inhibitor): Assay Buffer, DMSO (at the same concentration as in the test wells), and calpain-1 solution.

-

Negative control (no enzyme): Assay Buffer and inhibitor dilution (at the highest concentration).

-

Blank: Assay Buffer only.

-

-

-

Pre-incubation:

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the calpain substrate solution to all wells.

-

Immediately place the plate in the fluorometric reader, pre-set to 37°C.

-

Measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time plots.

-

Determine the percentage of inhibition for each inhibitor concentration relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Experimental Workflow:

Relevance to Signaling Pathways

While this compound is not directly used as a tool to probe signaling pathways, its derivatives, as protease inhibitors, can be instrumental in elucidating the roles of specific proteases in cellular signaling cascades. For instance, calpain and caspase inhibitors are widely used to study their involvement in apoptosis (programmed cell death).

High concentrations of phenylalanine have been shown to induce apoptosis in cortical neurons through the Fas/Fas ligand (FasL) death receptor pathway. This pathway culminates in the activation of a cascade of caspases, which are cysteine-aspartic proteases. Inhibitors derived from this compound could potentially target proteases within such pathways, allowing researchers to dissect the molecular mechanisms of apoptosis.

Fas/FasL-Mediated Apoptosis Signaling Pathway:

Conclusion

This compound is a versatile and valuable reagent in biochemistry and medicinal chemistry. Its primary utility lies in its role as a chiral building block for the synthesis of sophisticated peptide aldehyde inhibitors that target key proteases implicated in human diseases. While not an inhibitor in its own right in most contexts, it provides the essential aldehyde "warhead" for these more complex molecules. The protocols and conceptual frameworks provided in this guide are intended to facilitate further research into the development and application of novel therapeutics derived from this important synthetic precursor. Further investigation is warranted to determine the direct inhibitory profile of this compound and its potential applications as a standalone research tool.

References

Synthesis of N-Boc-L-phenylalaninal from L-phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathways for converting L-phenylalanine into N-Boc-L-phenylalaninal, a valuable chiral building block in the synthesis of peptide mimics, protease inhibitors, and other pharmaceutical agents. The aldehyde functionality at the C-terminus of the protected amino acid serves as a versatile handle for various carbon-carbon bond-forming reactions and reductive aminations.

The synthesis is primarily a two-stage process:

-

Protection of the Amino Group : The α-amino group of L-phenylalanine is protected with a tert-butoxycarbonyl (Boc) group to prevent its interference in subsequent reactions.

-

Formation of the Aldehyde : The carboxylic acid moiety of N-Boc-L-phenylalanine is converted to an aldehyde. This transformation is challenging as over-reduction to the primary alcohol is a common side reaction. This guide outlines two robust and widely employed strategies to achieve this selectively:

-

Route A: Reduction to Alcohol followed by Oxidation

-

Route B: Conversion to Weinreb Amide followed by Reduction

-

This document provides detailed experimental protocols, comparative data, and logical workflow diagrams to assist researchers in selecting and implementing the most suitable method for their specific needs.

Stage 1: Protection of L-phenylalanine

The initial and fundamental step in the sequence is the protection of the amino group of L-phenylalanine using di-tert-butyl dicarbonate ((Boc)₂O). This reaction is typically performed under basic conditions to facilitate the nucleophilic attack of the amino group on the Boc anhydride.

Experimental Protocol: Synthesis of N-tert-butoxycarbonyl-L-phenylalanine (Boc-Phe-OH)

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

-

L-phenylalanine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

tert-Butyl alcohol

-

Water

-

Potassium hydrogen sulfate (KHSO₄)

-

Ethyl ether (or Ethyl Acetate)

-

Pentane (or Hexane)

Procedure:

-

In a suitable reaction vessel, dissolve sodium hydroxide (1.1 equivalents) in water.

-

Initiate stirring and add L-phenylalanine (1.0 equivalent) at ambient temperature, then dilute with tert-butyl alcohol to form a clear solution.[1]

-

To the well-stirred solution, add di-tert-butyl dicarbonate (1.0 equivalent) dropwise over 1 hour. A white precipitate may appear.[1]

-

Allow the reaction to stir overnight at room temperature. The pH of the solution should be between 7.5 and 8.5 upon completion.

-

Extract the reaction mixture twice with pentane to remove unreacted (Boc)₂O.

-

Combine the aqueous layers and acidify to pH 1-2 by the careful addition of a cold aqueous solution of potassium hydrogen sulfate. This will be accompanied by the evolution of CO₂ gas.

-

The resulting turbid mixture, containing the oily product, is extracted multiple times with ethyl ether.

-

The combined organic layers are washed with water, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure at a bath temperature not exceeding 30°C.

-

The remaining oil is triturated with hexane and allowed to crystallize, often overnight in a refrigerator, to yield the pure product as a white solid.[1]

Workflow for Boc Protection of L-Phenylalanine

Caption: Workflow for the Boc protection of L-phenylalanine.

Quantitative Data: N-Boc-L-phenylalanine Synthesis

| Parameter | Value | Reference |

| Yield | 78–87% | [1] |

| Melting Point | 86–88°C | [1] |

| Optical Rotation [α]D20 | +25.5° (c 1.0, ethanol) | [1] |

| Purity | <0.05% free amino acid by TLC | [1] |

Stage 2, Route A: Reduction to Alcohol and Subsequent Oxidation

This reliable, two-step route first reduces the carboxylic acid to the corresponding primary alcohol, N-Boc-L-phenylalaninol, which is a stable, isolable intermediate. The alcohol is then selectively oxidized to the desired aldehyde, this compound. This method avoids the challenges of controlling partial reduction directly from the carboxylic acid.

Step A1: Experimental Protocol - Reduction to N-Boc-L-phenylalaninol

This protocol utilizes sodium borohydride, a mild and selective reducing agent, with lithium chloride as an additive to enhance its reducing power towards the carboxylic acid ester intermediate formed in situ.

Materials:

-

N-Boc-L-phenylalanine methyl ester (or the acid can be esterified first)

-

Lithium chloride (LiCl)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 2N

-

Sodium hydroxide (NaOH), 2M

Procedure:

-

Dissolve N-Boc-L-phenylalanine methyl ester (1.0 eq.) and lithium chloride (2.0 eq.) in methanol under a nitrogen atmosphere.[2]

-

Cool the mixture to below 5°C in an ice-water bath.

-

Add sodium borohydride (2.0 eq.) portion-wise, maintaining the low temperature.[2]

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates the disappearance of the starting material.

-

Cool the reaction back to below 5°C and quench by the dropwise addition of water, followed by 2N HCl to adjust the pH to 2-3.[2]

-

Remove the majority of the solvent under reduced pressure.

-

Adjust the pH of the residue to 9 with 2M NaOH solution.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by recrystallization from an ethyl acetate/n-heptane mixture.[2]

Step A2: Experimental Protocol - Oxidation to this compound

Two common methods for this oxidation are the Dess-Martin periodinane (DMP) oxidation and the Parikh-Doering oxidation.

Method 1: Dess-Martin Oxidation

The Dess-Martin periodinane is a hypervalent iodine reagent that provides a mild, fast, and high-yielding oxidation of primary alcohols to aldehydes at room temperature.[3][4]

Materials:

-

N-Boc-L-phenylalaninol

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Sodium thiosulfate (Na₂S₂O₃)

Procedure:

-

Dissolve N-Boc-L-phenylalaninol (1.0 eq.) in anhydrous DCM under a nitrogen atmosphere.

-

Add Dess-Martin periodinane (1.1 - 1.5 eq.) in one portion at room temperature.

-

Stir the mixture for 0.5 - 2 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃.

-

Stir vigorously until the solid dissolves and the layers become clear.

-

Separate the layers and extract the aqueous phase with DCM.

-

Combine the organic layers, wash with saturated NaHCO₃ and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure. The crude aldehyde is often used directly or can be purified by flash column chromatography.

Method 2: Parikh-Doering Oxidation

This method uses the sulfur trioxide pyridine complex to activate DMSO for the oxidation. It is known for its mild conditions and can be performed at or near room temperature.[5][6][7][8]

Materials:

-

N-Boc-L-phenylalaninol

-

Sulfur trioxide pyridine complex (SO₃·py)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Triethylamine (NEt₃) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Dissolve N-Boc-L-phenylalaninol (1.0 eq.) and a tertiary amine base like DIPEA (e.g., 7 eq.) in anhydrous DCM.[5]

-

Cool the solution to 0°C.

-

Add the sulfur trioxide-pyridine complex (e.g., 4 eq.) to the cooled solution.[5]

-

Add anhydrous DMSO (e.g., 14 eq.) dropwise over approximately 25 minutes.[5]

-

Stir the resulting suspension for an additional 30 minutes at 0°C.

-

Pour the reaction mixture into brine and extract with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude aldehyde by flash column chromatography.[5]

Workflow for Route A: Reduction-Oxidation Pathway

Caption: Workflow for Route A: Synthesis via alcohol intermediate.

Quantitative Data: Route A

| Step | Product | Reagents | Yield | Purity/Notes | Reference |

| A1: Reduction | N-Boc-L-phenylalaninol | NaBH₄, LiCl, MeOH | 94% | Recrystallized solid | [2] |

| A2: Oxidation | This compound | Parikh-Doering | 84% | After chromatography | [5] |

| A2: Oxidation | This compound | Dess-Martin Periodinane | High yields reported | Mild, tolerates sensitive groups | [3][9] |

Stage 2, Route B: Weinreb Amide Formation and Reduction

This elegant route converts the carboxylic acid into an N-methoxy-N-methylamide, commonly known as a Weinreb amide. This intermediate is stable but can be cleanly reduced by hydride reagents like diisobutylaluminum hydride (DIBAL-H). The resulting tetrahedral intermediate is stabilized by chelation to the metal and does not collapse to the aldehyde until aqueous workup, thus preventing over-reduction to the alcohol.

Step B1: Experimental Protocol - Synthesis of N-Boc-L-phenylalanine Weinreb Amide

Materials:

-

N-Boc-L-phenylalanine

-

N,O-Dimethylhydroxylamine hydrochloride

-

Coupling agent (e.g., TBTU, HATU, or CDI)

-

Base (e.g., DIPEA or N-methylmorpholine)

-

Solvent (e.g., DCM or DMF)

Procedure:

-

Dissolve N-Boc-L-phenylalanine (1.0 eq.), a coupling agent like TBTU (1.1 eq.), and N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) in an anhydrous solvent such as DCM.

-

Cool the mixture to 0°C.

-

Add a non-nucleophilic base such as DIPEA (3.0 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours until completion is confirmed by TLC.

-

Dilute the reaction mixture with an organic solvent like ethyl acetate and wash successively with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the Weinreb amide.

Step B2: Experimental Protocol - Reduction to this compound

Materials:

-

N-Boc-L-phenylalanine Weinreb amide

-

Diisobutylaluminum hydride (DIBAL-H), solution in hexanes or toluene

-

Anhydrous solvent (e.g., Toluene or THF)

Procedure:

-

Dissolve the N-Boc-L-phenylalanine Weinreb amide (1.0 eq.) in an anhydrous solvent like toluene under a nitrogen atmosphere.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add DIBAL-H (1.2 - 1.5 eq.) dropwise via syringe, maintaining the temperature at -78°C.

-

Stir the reaction at -78°C for 1-2 hours. Monitor progress by TLC.

-

Quench the reaction at -78°C by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

-

Allow the mixture to warm to room temperature and stir vigorously until the layers become clear (this can take several hours).

-

Separate the layers and extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde, which is often used without further purification.

Workflow for Route B: Weinreb Amide Pathway

Caption: Workflow for Route B: Synthesis via Weinreb amide intermediate.

Quantitative Data: Route B

| Step | Product | Reagents | Yield | Purity/Notes | Reference |

| B1: Amide Formation | N-Boc-L-phenylalanine Weinreb Amide | T3P, Pyridine | >99% ee maintained | High yields generally reported | [10] |

| B2: Reduction | This compound | DIBAL-H | Good to excellent yields | Aldehyde is often used crude | [11][12] |

| B1+B2 (One-pot) | This compound | CDI, DIBAL-H | >99% ee maintained | One-pot procedure from acid | [12] |

Conclusion

The synthesis of this compound from L-phenylalanine is a critical transformation for the development of advanced pharmaceutical intermediates. Both Route A (Reduction/Oxidation) and Route B (Weinreb Amide) offer effective and high-yielding pathways.

-

Route A is robust and relies on stable, isolable intermediates. The oxidation step can be performed under very mild conditions, preserving the stereochemical integrity of the chiral center.[3]

-

Route B is often considered more elegant, as it avoids the oxidation step and the use of potentially heavy-metal-based oxidants. The stability of the Weinreb amide and the chelation-controlled reduction minimize the risk of over-reduction.[12] Recent developments have even demonstrated efficient one-pot conversions from the carboxylic acid to the aldehyde using this strategy.[12]

The choice between these routes will depend on the specific requirements of the synthesis, available reagents, and the scale of the reaction. Both methods have been successfully applied in complex total synthesis and drug development programs.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. N-Boc-L-Phenylalaninol synthesis - chemicalbook [chemicalbook.com]

- 3. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 4. Dess-Martin Oxidation [organic-chemistry.org]

- 5. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]

- 8. Parikh-Doering Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 9. N-Boc-DL-phenylalaninol|CAS 145149-48-0|RUO [benchchem.com]

- 10. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A rapid and efficient one-pot method for the reduction of N -protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01838B [pubs.rsc.org]

A Technical Guide to N-Boc-L-phenylalaninal: Synthesis, Applications, and Core Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Boc-L-phenylalaninal, a critical chiral building block in modern medicinal chemistry and peptide science. This document details its chemical identifiers, physical properties, synthesis protocols, and key applications, with a focus on its role in the development of novel therapeutics.

Core Compound Identifiers and Properties

This compound, a derivative of the amino acid L-phenylalanine, is distinguished by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amine and an aldehyde functional group in place of the carboxylic acid. This structure makes it a valuable intermediate for various synthetic transformations.

| Identifier/Property | Data |

| CAS Number | 72155-45-4 |

| IUPAC Name | tert-butyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate |

| Synonyms | (S)-(-)-2-(tert-Butoxycarbonylamino)-3-phenylpropanal, Boc-Phe-al |

| Molecular Formula | C₁₄H₁₉NO₃ |

| Molecular Weight | 249.31 g/mol |

| Appearance | White to pale cream crystalline powder |

| Melting Point | 86-88 °C |

| Optical Rotation | [α]²⁰/D ~ -47° (c=0.5 in methanol) |

| Solubility | Soluble in methanol, dichloromethane, DMF; Insoluble in water |

Synthesis of this compound

The synthesis of this compound is typically a multi-step process starting from L-phenylalanine. The general synthetic pathway involves the protection of the amino group, followed by the reduction of the carboxylic acid to a primary alcohol, and subsequent mild oxidation to the desired aldehyde.

Experimental Protocols

Protocol 2.1.1: Synthesis of N-Boc-L-phenylalanine (Precursor 1)

This procedure is adapted from a standard method published in Organic Syntheses.

-

Dissolution: To a stirred mixture of L-phenylalanine (16.51 g, 0.1 mol) in 60 mL of water and 60 mL of peroxide-free dioxane, add triethylamine (21 mL).

-

Boc Protection: To the resulting solution, add 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) (27.1 g, 0.11 mol). Stir the solution for approximately 3 hours, monitoring the disappearance of the starting amino acid by TLC.

-

Work-up: Dilute the solution with 150 mL of water and extract with ethyl ether (4 x 200 mL) to remove by-products.

-

Acidification & Extraction: Acidify the aqueous layer to pH 2.5 with cold 2.5 N hydrochloric acid. This will cause an oily layer to form. Extract the mixture with methylene chloride (3 x 100 mL).

-

Isolation: Combine the organic extracts, dry with anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Crystallization: Add hexane to the resulting oil to induce crystallization. Collect the white crystalline solid by filtration, wash with hexane, and dry under vacuum to yield N-Boc-L-phenylalanine.

Protocol 2.1.2: Synthesis of N-Boc-L-phenylalaninol (Precursor 2)

This protocol involves the reduction of the carboxylic acid to a primary alcohol.

-

Activation: Dissolve N-Boc-L-phenylalanine (10.0 g, 37.7 mmol) in anhydrous THF (100 mL) and cool the solution to -15 °C. Add N-methylmorpholine (4.15 mL, 37.7 mmol), followed by the dropwise addition of isobutyl chloroformate (4.9 mL, 37.7 mmol). Stir the mixture at -15 °C for 15 minutes.

-

Filtration: Filter the resulting mixed anhydride solution under an inert atmosphere to remove the N-methylmorpholine hydrochloride precipitate.

-

Reduction: Add the filtrate to a pre-cooled (0 °C) solution of sodium borohydride (2.85 g, 75.4 mmol) in water (20 mL).

-

Quenching and Extraction: Stir the reaction mixture for 30 minutes, then quench by the slow addition of 1 M HCl. Extract the product with ethyl acetate (3 x 50 mL).

-

Isolation: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-L-phenylalaninol as a white solid.

Protocol 2.1.3: Synthesis of this compound (Target Compound) via Dess-Martin Oxidation

Dess-Martin periodinane (DMP) provides a mild and efficient method for oxidizing the primary alcohol to an aldehyde without epimerization.[1][2]

-

Reaction Setup: Dissolve N-Boc-L-phenylalaninol (5.0 g, 19.9 mmol) in anhydrous dichloromethane (100 mL) in a flask under an inert atmosphere.

-

Addition of Oxidant: Add Dess-Martin periodinane (9.3 g, 21.9 mmol) to the solution in one portion at room temperature.

-

Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by TLC (typically complete within 1-2 hours).

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether (100 mL) and pour it into a saturated solution of sodium bicarbonate containing sodium thiosulfate (1.5 g). Stir vigorously until the layers are clear.

-

Extraction and Isolation: Separate the layers and extract the aqueous phase with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel.

Applications in Drug Discovery and Peptide Synthesis

This compound is a versatile intermediate due to the reactivity of its aldehyde group. It is primarily used in the synthesis of peptide mimetics and complex organic molecules.

Key Applications:

-

Peptide Isostere Synthesis: The aldehyde can be used to form hydroxyethylene dipeptide isosteres, which are non-hydrolyzable mimics of the peptide bond. These are crucial in designing protease inhibitors.

-

Reductive Amination: The aldehyde readily reacts with primary or secondary amines to form an imine intermediate, which is then reduced in situ to form a new amine. This is a powerful method for C-terminal modification of peptides or for coupling peptide fragments.

-

Orthogonal Conjugation: The aldehyde allows for specific conjugation reactions, such as the formation of oximes or hydrazones, enabling the attachment of labels, linkers, or other molecules to a peptide backbone under mild conditions.

Experimental Protocol: Reductive Amination

This general protocol illustrates the use of this compound to form a peptide bond isostere.[3][4]

-

Reaction Setup: Dissolve this compound (1.0 eq) and an amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl, 1.1 eq) in 1,2-dichloroethane.

-

Neutralization: Add a mild base such as triethylamine (1.1 eq) to neutralize the hydrochloride salt.

-

Imine Formation: Stir the mixture at room temperature for 1 hour to allow for the formation of the imine intermediate.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the reaction mixture in portions.

-

Reaction Monitoring: Stir the reaction overnight at room temperature. Monitor for the disappearance of the starting materials by TLC or LC-MS.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting dipeptide mimic by flash column chromatography.

Analytical Data

While a publicly available high-resolution spectrum for this compound is not readily found, the following are expected characteristic signals based on its structure and data from related compounds.[5][6]

| Analytical Technique | Expected Data / Characteristic Signals |

| ¹H NMR | - Aldehyde Proton (CHO): A singlet or doublet around δ 9.5-9.7 ppm. - Phenyl Protons: Multiplet in the aromatic region, δ 7.2-7.4 ppm. - Alpha Proton (CH-CHO): Multiplet around δ 4.3-4.5 ppm. - Beta Protons (CH₂-Ph): Diastereotopic protons, appearing as multiplets around δ 2.9-3.2 ppm. - Boc Protons (C(CH₃)₃): A sharp singlet at δ ~1.4 ppm. |

| ¹³C NMR | - Aldehyde Carbonyl (CHO): Signal expected around δ 200-205 ppm. - Boc Carbonyl (C=O): Signal around δ 155 ppm. - Aromatic Carbons: Signals between δ 126-137 ppm. - Boc Quaternary Carbon (C(CH₃)₃): Signal around δ 80 ppm. - Alpha Carbon (CH-CHO): Signal around δ 60 ppm. - Beta Carbon (CH₂-Ph): Signal around δ 38 ppm. - Boc Methyl Carbons (CH₃): Signal around δ 28 ppm. |

| IR Spectroscopy | - Aldehyde C=O Stretch: Strong band around 1720-1740 cm⁻¹. - Carbamate C=O Stretch: Strong band around 1680-1700 cm⁻¹. - N-H Stretch: Band around 3300-3400 cm⁻¹. - C-H Aldehyde Stretch: Two weak bands around 2720 and 2820 cm⁻¹. |

| Mass Spectrometry | [M+Na]⁺: Expected m/z ≈ 272.12 |

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. The following information is based on the SDS for the related precursor, N-Boc-L-phenylalanine, and general knowledge of aldehydes.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautionary Measures:

-

Use only in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperature is -20°C for long-term stability.

-

Note: Aldehydes as a class can be sensitizers and are often more reactive and potentially more hazardous than their corresponding carboxylic acids or alcohols. Handle with appropriate caution.

References

- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 2. Dess-Martin Oxidation [organic-chemistry.org]

- 3. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 1H NMR spectrum [chemicalbook.com]

- 6. Boc-L-phenylalanine methyl ester | C15H21NO4 | CID 9882138 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Stability and Storage of N-Boc-L-phenylalaninal

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the stability and recommended storage conditions for N-Boc-L-phenylalaninal. Understanding the chemical stability of this critical reagent is paramount for its effective use in peptide synthesis, drug discovery, and other advanced synthetic applications. This document outlines the intrinsic stability of this compound, its primary degradation pathways, recommended storage and handling protocols, and detailed methodologies for stability assessment.

Core Stability Profile

This compound, a protected amino aldehyde, is a versatile synthetic intermediate. However, its utility is intrinsically linked to its stability, which is primarily influenced by the aldehyde functional group and the stereochemical integrity of the α-carbon. The tert-butoxycarbonyl (Boc) protecting group offers considerable stability under various conditions, yet the aldehyde moiety introduces specific vulnerabilities.

The most significant stability concern for this compound is its propensity for racemization at the α-carbon. The proton on this carbon is acidic and can be abstracted under basic conditions, leading to a loss of enantiomeric purity. Furthermore, the aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (N-Boc-L-phenylalanine) and reduction to the alcohol (N-Boc-L-phenylalaninol).

Recommended Storage and Handling Conditions

To maintain the chemical and chiral purity of this compound, stringent storage and handling procedures are essential. The following conditions are recommended based on the general principles of handling sensitive aldehydes and Boc-protected compounds.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | Minimizes the rate of potential thermal degradation and helps preserve the integrity of the Boc protecting group. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Reduces the risk of oxidation of the aldehyde functional group to the corresponding carboxylic acid. |

| Moisture | Store in a desiccated environment | The Boc group is susceptible to hydrolysis, particularly under acidic or basic conditions, which can be exacerbated by the presence of moisture. Aldehydes can also form hydrates. |

| Light | Protect from light | As a general good practice for complex organic molecules, protection from light is advised to prevent potential photolytic degradation. |

Handling: Before use, it is crucial to allow the container to warm to room temperature before opening. This prevents the condensation of atmospheric moisture onto the cold compound, which could lead to hydrolysis of the Boc group or other unwanted reactions.

Potential Degradation Pathways

The degradation of this compound can proceed through several pathways, impacting its purity and reactivity.

Experimental Protocols

Stability-Indicating HPLC Method for Purity and Degradation Product Analysis

This protocol describes a high-performance liquid chromatography (HPLC) method capable of separating this compound from its potential degradation products.

Objective: To develop and validate a stability-indicating HPLC method for the quantitative analysis of this compound and its degradation products.

Instrumentation:

-

HPLC system with a UV detector or a photodiode array (PDA) detector.

-

C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | 0-5 min: 30% B; 5-25 min: 30% to 90% B; 25-30 min: 90% B; 30.1-35 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Sample Preparation:

-

Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

For analysis, dilute the stock solution with the initial mobile phase composition to a final concentration of 0.1 mg/mL.

Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

-

Acidic Hydrolysis: Dissolve this compound in a 1:1 mixture of acetonitrile and 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Basic Hydrolysis: Dissolve this compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH. Incubate at room temperature for 4 hours. Note: Basic conditions are expected to cause rapid racemization and degradation.

-

Oxidative Degradation: Dissolve this compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide. Incubate at room temperature for 24 hours.

-

Thermal Degradation: Store solid this compound at 80°C for 48 hours.

-

Photolytic Degradation: Expose a solution of this compound (1 mg/mL in acetonitrile) to UV light (254 nm) for 24 hours.

Analysis: Analyze the stressed samples, along with an unstressed control, using the stability-indicating HPLC method described above.

Use Case: Asymmetric Synthesis Workflow

This compound is a key precursor in many asymmetric syntheses. The following diagram illustrates a typical workflow for its use in the synthesis of a chiral amine, a common structural motif in pharmaceuticals.

Conclusion

The stability of this compound is a critical factor for its successful application in research and development. The primary concerns are racemization under basic conditions and oxidation of the aldehyde. By adhering to the recommended storage and handling conditions, and by employing appropriate analytical methods to monitor purity, researchers can ensure the integrity of this valuable reagent. The provided protocols for stability testing and the workflow for its application in asymmetric synthesis serve as a guide for scientists and drug development professionals to maximize the potential of this compound in their work.

The Strategic Role of the Boc Protecting Group in the Synthesis and Application of Phenylalaninal: A Technical Guide

Abstract: The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the manipulation of chiral amino aldehydes like phenylalaninal. Due to the inherent instability and reactivity of the aldehyde functional group, coupled with the propensity for racemization at the α-carbon, the temporary protection of the α-amino group is critical. This technical guide provides an in-depth analysis of the pivotal role the Boc group plays in the synthesis, stabilization, and synthetic utility of N-Boc-L-phenylalaninal. It details the primary synthetic routes, key applications in drug development, particularly in the synthesis of peptide mimetics and HIV protease inhibitors, and strategies to mitigate common challenges such as racemization. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualized chemical workflows.

The Indispensable Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most widely employed amine protecting groups in organic synthesis. Its utility in the context of phenylalaninal stems from a combination of crucial properties that allow for precise chemical control over this valuable chiral building block.

-

Prevention of Unwanted Reactions: The primary role of the Boc group is to temporarily block the nucleophilicity of the α-amino group. This is essential to prevent self-condensation, polymerization, or other undesired side reactions during the synthesis of the aldehyde and its subsequent use in coupling reactions.

-

Stability and Orthogonality: The Boc group is robust under a wide range of conditions, including neutral, basic, and many nucleophilic environments, as well as during catalytic hydrogenation. Crucially, it is labile under acidic conditions, allowing for its selective removal without disturbing other common protecting groups like the base-labile Fmoc or hydrogenolysis-labile Cbz groups. This orthogonality is fundamental in complex, multi-step syntheses.

-

Influence on Reactivity and Stereochemistry: The steric bulk of the Boc group can influence the conformational preferences of the molecule, which can be advantageous in certain stereoselective reactions. Furthermore, as a urethane-type protecting group, it is known to help reduce the potential for racemization at the adjacent stereocenter compared to other N-acyl groups.

-

Enhanced Solubility: The tert-butyl moiety of the Boc group increases the lipophilicity of the amino aldehyde, often improving its solubility in common organic solvents used in synthesis.

Synthetic Pathways to this compound

The synthesis of this compound is typically achieved through a multi-step process starting from the parent amino acid, L-phenylalanine. The general workflow involves the protection of the amine, followed by the reduction of the carboxylic acid to the corresponding primary alcohol, and finally, a mild oxidation to the desired aldehyde.

Caption: Synthetic workflow for this compound.

Key Applications in Research and Drug Development

This compound is a highly valuable chiral intermediate, primarily utilized for the introduction of the phenylalaninal moiety into complex molecules. Its aldehyde functionality serves as a versatile handle for various carbon-carbon and carbon-nitrogen bond-forming reactions.

-

Synthesis of Peptide Mimetics: A significant application is in the synthesis of peptide isosteres, where the native amide bond (-CONH-) is replaced with a non-hydrolyzable mimic. Reductive amination of this compound with the N-terminus of another amino acid or peptide yields a reduced amide isostere (ψ[CH₂NH]). This modification is crucial in drug design to enhance the metabolic stability and bioavailability of peptide-based therapeutics by making them resistant to proteolytic degradation.

-

HIV Protease Inhibitors: N-Boc-protected amino aldehydes are key building blocks in the synthesis of hydroxyethylamine-based HIV protease inhibitors. The aldehyde allows for the stereocontrolled construction of the critical hydroxyethylamine core, which mimics the transition state of the aspartyl protease-catalyzed cleavage of the Gag-Pol polyprotein, effectively inhibiting viral replication.

-

Precursor to Chiral Amines and Alcohols: The aldehyde can be readily converted into other valuable chiral synthons. Reductive amination with various amines provides access to a wide range of chiral secondary amines. Furthermore, its reduction product, N-Boc-L-phenylalaninol, is a useful chiral amino alcohol in its own right, serving as a precursor for chiral ligands and other complex molecules.

Caption: Reductive amination using this compound.

The Challenge of Racemization

A significant challenge in the synthesis and handling of N-protected α-amino aldehydes is their propensity for racemization. The α-proton, being adjacent to the electron-withdrawing carbonyl group, is relatively acidic and can be abstracted under both basic and, to a lesser extent, acidic conditions. This leads to the formation of a planar enolate intermediate, which can be protonated from either face, resulting in a loss of stereochemical integrity.

The use of a urethane-based protecting group like Boc is known to suppress this side reaction to some extent compared to other acyl groups. The racemization can be minimized by:

-

Employing mild, non-basic reaction conditions whenever possible.

-

Keeping reaction times to a minimum.

-

Maintaining low temperatures during synthesis and purification.

-

Careful selection of reagents, particularly bases, in subsequent reactions.

Chiral purity must be rigorously monitored throughout the synthetic sequence, typically using chiral HPLC, to ensure the stereochemical integrity of the final product.

Detailed Experimental Protocols

The following protocols are representative procedures for the synthesis and deprotection of this compound and its precursors.

Protocol 1: Boc Protection of L-Phenylalanine This protocol is adapted from a standard procedure for Boc protection.

-

Materials: L-Phenylalanine (1.0 equiv), Di-tert-butyl dicarbonate ((Boc)₂O, 1.0 equiv), Sodium Hydroxide (1.1 equiv), tert-Butyl alcohol, Water, Ethyl acetate, Potassium hydrogen sulfate.

-

Procedure:

-

Dissolve sodium hydroxide in water in a four-necked, round-bottomed flask equipped with a stirrer.

-

Add L-phenylalanine, followed by tert-butyl alcohol, and stir until a clear solution is formed.

-

Add di-tert-butyl dicarbonate dropwise over 1 hour. The reaction is mildly exothermic.

-

Stir the reaction mixture overnight at room temperature.

-

Extract the mixture with pentane to remove unreacted (Boc)₂O.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with a cold aqueous solution of potassium hydrogen sulfate.

-

Extract the product into ethyl acetate.

-

Wash the combined organic layers with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure N-Boc-L-phenylalanine as a white solid.

-

Protocol 2: Synthesis of N-Boc-L-Phenylalaninol This protocol is adapted from a patented procedure for the reduction of a Boc-protected phenylalanine derivative.

-

Materials: N-Boc-L-phenylalanine methyl ester (1.0 equiv), Lithium chloride (2.0 equiv), Sodium borohydride (2.0 equiv), Methanol, Dichloromethane, 2N Hydrochloric acid, 2M Sodium hydroxide solution.

-

Procedure:

-

Dissolve N-Boc-L-phenylalanine methyl ester and lithium chloride in methanol under a nitrogen atmosphere.

-

Cool the mixture to below 5 °C in an ice-water bath.

-

Add sodium borohydride in portions, maintaining the low temperature.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Cool the reaction back to <5 °C and quench by the dropwise addition of water, followed by 2N HCl to adjust the pH to 2-3.

-

Evaporate the majority of the solvent under reduced pressure.

-

Adjust the pH of the residue to 9 with 2M NaOH solution.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-Boc-L-phenylalaninol.

-

Purify by recrystallization from ethyl acetate/n-heptane.

-

Protocol 3: Parikh-Doering Oxidation to this compound This is a representative protocol based on the standard Parikh-Doering oxidation conditions.

-

Materials: N-Boc-L-phenylalaninol (1.0 equiv), Sulfur trioxide pyridine complex (SO₃·py, ~3.0-4.0 equiv), Anhydrous Dimethyl sulfoxide (DMSO), Anhydrous Dichloromethane (DCM), Triethylamine (TEA) or Diisopropylethylamine (DIPEA, ~5.0-7.0 equiv).

-

Procedure:

-

Dissolve N-Boc-L-phenylalaninol and TEA (or DIPEA) in anhydrous DCM under a nitrogen atmosphere.

-

Add anhydrous DMSO to the solution.

-

Cool the mixture to 0 °C in an ice-water bath.

-

Add the sulfur trioxide pyridine complex portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until completion (monitor by TLC).

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude aldehyde by flash column chromatography on silica gel.

-

Protocol 4: Boc Group Deprotection This is a standard protocol for acid-labile Boc removal.

-

Materials: this compound (1.0 equiv), Anhydrous Dichloromethane (DCM), Trifluoroacetic acid (TFA).

-

Procedure:

-

Dissolve the Boc-protected compound in anhydrous DCM.

-

Add TFA to a final concentration of 20-50% (v/v).

-

Stir the reaction mixture at room temperature for 30-60 minutes (monitor by TLC).

-

Upon completion, remove the solvent and excess TFA in vacuo to yield the amine as its TFA salt.

-

A Comprehensive Technical Guide to the Safe Handling of N-Boc-L-phenylalaninal

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety and handling information for N-Boc-L-phenylalaninal, a key building block in peptide synthesis and medicinal chemistry. While a specific Safety Data Sheet (SDS) from Sigma-Aldrich indicates that this compound is not classified as a hazardous substance, it is crucial to recognize that its chemical, physical, and toxicological properties have not been exhaustively investigated.[1] The presence of an aldehyde functional group necessitates a cautious approach, as aldehydes as a class of compounds are known to be reactive and can present various health hazards.[2] This guide synthesizes available data for this compound with general safety protocols for handling reactive aldehydes to ensure the well-being of laboratory personnel.

Physicochemical and Toxicological Data

Quantitative data for this compound is limited. The following tables summarize the available information.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 72155-45-4 | [1][3][4] |

| Molecular Formula | C₁₄H₁₉NO₃ | [4][5] |

| Molecular Weight | 249.31 g/mol | [4] |

| Appearance | White Powder | [6] |

| Melting Point | 86 - 88 °C | [1][4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Insoluble in water. | [7] |

| Storage Temperature | -20°C | [4] |

Table 2: Toxicological Information for this compound

| Endpoint | Result | Source |

| GHS Classification | Not a hazardous substance or mixture | [1] |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a carcinogen by IARC, ACGIH, NTP, or OSHA. | [1] |

| Acute Toxicity | To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. | [1] |

Hazard Identification and General Precautions for Aldehydes

Despite the non-hazardous classification of this compound, the aldehyde functional group warrants specific safety considerations. Aldehydes are generally reactive electrophiles that can be toxic.[2] Inhalation of aldehyde vapors can lead to respiratory irritation, and skin contact may cause dermatitis or allergic reactions.[2]

Key potential hazards associated with aldehydes include:

-

Reactivity: Aldehydes can be incompatible with strong oxidizing agents and strong acids.[8]

-

Toxicity: Some aldehydes are cytotoxic and carcinogenic due to their ability to form adducts with cellular proteins and DNA.[2]

-

Irritation: Aldehydes can cause irritation to the eyes, skin, and respiratory tract.[2][9]

Experimental Protocols for Safe Handling

The following protocols are based on general best practices for handling chemicals in a laboratory setting and specific precautions for reactive aldehydes.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure.

-

Eye and Face Protection: Always wear splash-proof safety goggles or safety glasses with side shields. A full-face shield should be worn when handling larger quantities or when there is a significant risk of splashing.[2]

-

Hand Protection: Use aldehyde-impermeable gloves, such as butyl rubber or nitrile gloves.[2] Latex or polyvinyl chloride gloves are not recommended as they may not provide adequate protection.[2] Always inspect gloves for any signs of degradation or perforation before use.

-

Body Protection: A lab coat or gown should be worn at all times. For procedures with a higher risk of splashes, consider elbow-length gloves or protective sleeves made of an aldehyde-impermeable material.[2]

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of any potential vapors or dust.[10] If a fume hood is not available and there is a risk of exceeding exposure limits, a NIOSH-certified respirator appropriate for organic vapors should be used.[2]

Engineering Controls

-

Ventilation: All handling of this compound should be performed in a properly functioning chemical fume hood to control potential exposure to dust or vapors.[10]

-

Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is -20°C.[4] Keep the container tightly closed when not in use.

Spill and Emergency Procedures

-

Minor Spills: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Place the absorbed material into a sealed, labeled container for proper disposal.

-

Major Spills: In the event of a large spill, evacuate the area immediately. If safe to do so, ventilate the area and prevent the spill from entering drains. Contact your institution's environmental health and safety department for assistance with cleanup.

-

First Aid:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[2]

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[2] If irritation persists, seek medical advice.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

-

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound, from receipt of the chemical to its final disposal.

Caption: Safe handling workflow for this compound.

This comprehensive guide provides a framework for the safe handling of this compound. Researchers, scientists, and drug development professionals are encouraged to use this information in conjunction with their institution's specific safety protocols and to always exercise caution when working with any chemical, particularly those with limited toxicological data.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. homework.study.com [homework.study.com]

- 3. SDS of this compound, Safety Data Sheets, CAS 72155-45-4 - chemBlink [ww.chemblink.com]

- 4. N-Boc- L -phenylalaninal 97 72155-45-4 [sigmaaldrich.com]

- 5. This compound|Reagent for Peptide Research [benchchem.com]

- 6. N-Boc-L-phenylalanine | CymitQuimica [cymitquimica.com]

- 7. N-Boc-L-Phenylalaninol | 66605-57-0 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. research.cuanschutz.edu [research.cuanschutz.edu]

- 10. osha.gov [osha.gov]

An In-depth Technical Guide to the Solubility of N-Boc-L-phenylalaninal in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Boc-L-phenylalaninal. Due to a lack of specific quantitative data in publicly available literature, this guide offers a predictive solubility profile based on the compound's structural features and provides detailed experimental protocols for researchers to determine its solubility in various organic solvents.

Introduction to this compound and its Solubility

This compound is a chiral aldehyde that serves as a crucial building block in the synthesis of various pharmaceutical compounds, particularly protease inhibitors. Its solubility in organic solvents is a critical parameter for its application in synthetic chemistry, influencing reaction kinetics, purification methods, and formulation development.

The structure of this compound, featuring a bulky, non-polar tert-butoxycarbonyl (Boc) protecting group, a phenyl group, and a polar aldehyde functional group, suggests an amphiphilic nature. This structure predicts good solubility in a range of common organic solvents.

Predicted Solubility Profile

-

High Solubility is expected in:

-

Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

-

Chlorinated solvents like dichloromethane (DCM) and chloroform.

-

Ketones such as acetone.

-

-

Good to Moderate Solubility is expected in:

-

Alcohols like methanol and ethanol.

-

Ethers such as tetrahydrofuran (THF).

-

Esters like ethyl acetate.

-

-

Low Solubility is expected in:

-

Non-polar hydrocarbon solvents like hexane and toluene.

-

It is important to note that these are predictions, and experimental verification is necessary for precise quantitative data.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been published. Researchers are encouraged to use the experimental protocols outlined in this guide to determine these values. For record-keeping and comparison, the following table structure is recommended.

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| e.g., Methanol | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| e.g., Dichloromethane | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| e.g., Ethyl Acetate | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| e.g., Dimethylformamide | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| e.g., Dimethyl Sulfoxide | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

Experimental Protocols for Solubility Determination

The following sections detail a robust and widely accepted method for determining the solubility of a solid organic compound in an organic solvent.

This method directly measures the mass of the solute dissolved in a known volume of solvent at a constant temperature to determine the saturation solubility.[2][3]

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Analytical balance

-

Calibrated pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporating dishes or vials

Detailed Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. An excess is ensured when undissolved solid remains visible after the equilibration period.

-

Add a precise volume of the chosen organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.[2]

-

-

Separation of Undissolved Solute:

-

After equilibration, cease agitation and allow the vial to stand undisturbed at the constant temperature for at least one hour to allow the excess solid to sediment.

-

Carefully draw a sample of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the supernatant into a pre-weighed, clean, and dry evaporating dish or vial. This step is crucial to remove any undissolved microparticles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish with the filtrate in a fume hood or a vacuum oven at a controlled temperature to slowly evaporate the solvent. The temperature should be well below the boiling point of this compound to avoid any loss of the compound.

-

Once the solvent has completely evaporated, dry the dish to a constant weight in a vacuum oven.

-

Weigh the evaporating dish containing the dried residue on an analytical balance.

-

-

Calculation of Solubility:

-

Subtract the initial mass of the empty evaporating dish from the final mass to determine the mass of the dissolved this compound.

-

Calculate the solubility using the following formula:

-

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtrate (mL)) * 100

-

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

References

Methodological & Application

Application Notes and Protocols for N-Boc-L-phenylalaninal Reductive Amination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone transformation in organic synthesis, enabling the formation of carbon-nitrogen bonds with high efficiency and selectivity. This method is particularly valuable in pharmaceutical and medicinal chemistry for the synthesis of complex amines, including peptide mimetics and enzyme inhibitors. This application note provides a detailed protocol for the reductive amination of N-Boc-L-phenylalaninal, a key chiral building block, with various primary amines. The protocol is based on the widely used and mild reducing agent, sodium triacetoxyborohydride (STAB), which offers excellent functional group tolerance and operational simplicity.

The reaction proceeds via the initial formation of an iminium ion intermediate from the condensation of this compound and a primary amine. This intermediate is then selectively reduced in situ by sodium triacetoxyborohydride to yield the corresponding secondary amine. A notable advantage of this one-pot procedure is the ability to directly synthesize N-Boc protected secondary amines, which are stable and readily purifiable intermediates for further synthetic manipulations.

Reaction Principle and Workflow

The reductive amination of this compound involves a two-step sequence in a single reaction vessel. The first step is the formation of an imine between the aldehyde group of this compound and the primary amine. This is followed by the in-situ reduction of the imine by a hydride-based reducing agent to form the final secondary amine product.

Figure 1. Workflow of the one-pot reductive amination of this compound.

Experimental Protocols

General Protocol for Reductive Amination of this compound

This protocol is a general guideline and can be adapted for various primary amines.

Materials:

-

This compound

-

Primary amine (e.g., benzylamine, glycine methyl ester hydrochloride)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB)

-

Triethylamine (TEA, if using an amine salt)

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of this compound (1.0 mmol, 1.0 eq.) in anhydrous dichloromethane (10 mL) is added the primary amine (1.0 mmol, 1.0 eq.).

-

If the primary amine is provided as a hydrochloride salt, add triethylamine (1.1 mmol, 1.1 eq.) to the mixture and stir for 5-10 minutes at room temperature to liberate the free amine.

-

Stir the resulting mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (1.5 mmol, 1.5 eq.) portion-wise to the reaction mixture. Caution: The addition may cause gas evolution.

-

Continue stirring the reaction at room temperature for an additional 4 to 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc protected secondary amine.

Data Presentation: Representative Reductive Amination Reactions

The following table summarizes typical reaction conditions and outcomes for the reductive amination of this compound with representative primary amines. Yields are indicative and may vary based on the specific substrate and reaction scale.

| Entry | Primary Amine | Reducing Agent | Solvent | Time (h) | Yield (%) |

| 1 | Benzylamine | NaBH(OAc)₃ | DCM | 6 | ~85-95 |

| 2 | Glycine methyl ester HCl | NaBH(OAc)₃ / TEA | DCM | 8 | ~80-90 |

| 3 | Aniline | NaBH(OAc)₃ | DCE | 12 | ~60-75 |

| 4 | (R)-α-Methylbenzylamine | NaBH(OAc)₃ | DCM | 8 | ~80-90 |

Signaling Pathways and Logical Relationships

The reductive amination process can be visualized as a logical flow of chemical transformations. The key steps involve the formation of a reactive intermediate which is then irreversibly converted to the final product.

Figure 2. Logical diagram of the reductive amination pathway.

Conclusion

The reductive amination of this compound using sodium triacetoxyborohydride is a highly efficient and versatile method for the synthesis of a wide range of N-Boc protected secondary amines. The mild reaction conditions, broad substrate scope, and operational simplicity make this protocol a valuable tool for researchers in drug discovery and development. The detailed experimental procedure and representative data provided in these application notes serve as a practical guide for the successful implementation of this important synthetic transformation.

Application Notes and Protocols for the Synthesis of Peptides with C-Terminal Phenylalaninal using Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for synthesizing peptides incorporating a C-terminal phenylalaninal residue using solid-phase peptide synthesis (SPPS). Due to the high reactivity of the aldehyde functional group, direct coupling of N-Boc-L-phenylalaninal during standard SPPS is not a common strategy. Instead, indirect methods are employed where the aldehyde functionality is generated from a precursor on the solid support after the peptide chain has been assembled.

Peptide aldehydes are of significant interest in drug discovery as they can act as transition-state analogue inhibitors of various proteases, such as cysteine and serine proteases.[1][2] This document outlines the prevalent strategies, including the use of specialized linkers and the post-synthesis modification of C-terminal residues, to achieve the desired peptide aldehyde.

Core Strategies for Solid-Phase Synthesis of C-Terminal Peptide Aldehydes

The synthesis of peptide aldehydes on a solid support primarily involves two main strategies:

-

Post-Synthesis Modification of a C-Terminal Precursor: The peptide is synthesized with a C-terminal residue that can be chemically converted into an aldehyde. This includes the reduction of a C-terminal Weinreb amide or the oxidation of a C-terminal amino alcohol.[1][3]

-

Use of Aldehyde-Protecting Linkers: An amino aldehyde, such as this compound, is first attached to a specialized resin that protects the aldehyde group as an acetal, thioacetal, or oxazolidine.[1][4] Following standard SPPS, the peptide aldehyde is liberated from the support upon cleavage.

Experimental Protocols

Protocol 1: Synthesis of Peptide Aldehyde via a Weinreb Amide Linker

This protocol describes the synthesis of a peptide with a C-terminal phenylalaninal residue by reduction of a resin-bound Weinreb amide.

Materials:

-

Weinreb Amide Resin (e.g., N-methoxy-N-methyl-aminomethyl polystyrene resin)

-

N-Boc-L-phenylalanine

-

Coupling reagents (e.g., HBTU, HOBt, DIEA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Piperidine (20% in DMF for Fmoc-SPPS) or Trifluoroacetic Acid (50% in DCM for Boc-SPPS)

-

Lithium aluminum hydride (LiAlH₄) or Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃)

-

Anhydrous Tetrahydrofuran (THF)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

-

Resin Swelling: Swell the Weinreb amide resin in DMF for 1 hour in a reaction vessel.

-

First Amino Acid Coupling:

-

Activate N-Boc-L-phenylalanine (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF, followed by the addition of DIEA (6 eq.).

-

Add the activated amino acid solution to the resin and agitate for 2-4 hours.

-

Monitor the coupling using a Kaiser test. A negative result (yellow beads) indicates successful coupling.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Peptide Chain Elongation (Boc-SPPS Cycle):

-